依泽替米贝苯氧叔丁基二苯基甲硅醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

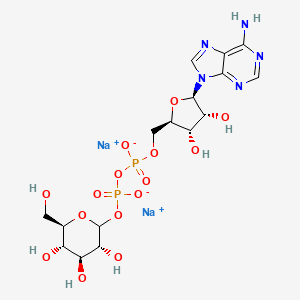

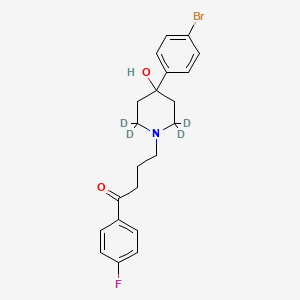

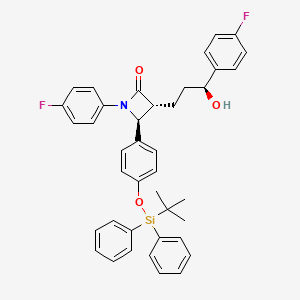

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether is a product used for proteomics research . It has a molecular formula of C40H39F2NO3Si and a molecular weight of 647.82 .

Synthesis Analysis

The synthesis of Ezetimibe and its analogues involves a domino process: allylic acetate rearrangement, stereoselective Ireland–Claisen rearrangement, and asymmetric Michael addition, which provides a δ-amino acid derivative with full stereochemical control . A subsequent inversion of ester and acid functionality paves the way to the lactam core after monodebenzylation and lactam formation .Molecular Structure Analysis

The Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether molecule contains a total of 91 bonds. There are 52 non-H bonds, 31 multiple bonds, 11 rotatable bonds, 1 double bond, 30 aromatic bonds, 1 four-membered ring, 5 six-membered rings, 1 tertiary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Beta .Chemical Reactions Analysis

Ezetimibe is a cholesterol absorption inhibitor that targets uptake at the jejunal enterocyte brush border . Its primary target of action is the cholesterol transport protein Nieman Pick C1 like 1 protein .Physical And Chemical Properties Analysis

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether has a molecular formula of C40H39F2NO3Si and a molecular weight of 647.82 .科学研究应用

分析方法和药代动力学应用

生物基质中的定量:已开发出多种液相色谱-串联质谱 (LC-MS/MS) 方法来定量人血清、尿液和粪便中的依泽替米贝,从而促进对其药代动力学、代谢和排泄的研究。这些方法具有很高的灵敏度和特异性,能够检测不同生物基质中的依泽替米贝及其主要代谢物依泽替米贝葡萄糖醛酸苷 S. Oswald 等人,2006; 李水军等人,2006。

药代动力学研究:分析方法的开发和验证对依泽替米贝的药代动力学研究做出了重大贡献。这些方法对于了解依泽替米贝在体内的分布及其代谢的遗传多态性的影响至关重要 J. Bae 等人,2012。

合成和稳定性研究

依泽替米贝的合成:研究还集中于依泽替米贝的合成,包括开发新的合成途径和改进现有方法。这些研究旨在优化合成工艺,使其更有效且可用于工业生产。在依泽替米贝合成关键步骤中合理设计和应用特定催化剂突出了该领域创新方法 Marcin Śnieżek 等人,2013; 朱一军等人,2016。

稳定性指示方法:为依泽替米贝开发稳定性指示高效液相色谱 (HPLC) 方法,可以测定原料药和产品中的相关物质。这些方法对于确保依泽替米贝在整个保质期内的质量和安全性至关重要 罗志强等人,2015。

药物合成中的生物催化

- 生物催化方法:已探索创新生物催化方法合成依泽替米贝中间体,展示了更可持续和选择性生产工艺的潜力。使用特定的细菌菌株对依泽替米贝合成中的关键中间体进行生物还原,展示了生物技术在制药中的整合 Amit Singh 等人,2009。

属性

IUPAC Name |

(3R,4S)-4-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-33-24-16-29(17-25-33)38-36(26-27-37(44)28-14-18-30(41)19-15-28)39(45)43(38)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXDGYNFNRDXRZ-NVLDWDGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C4C(C(=O)N4C5=CC=C(C=C5)F)CCC(C6=CC=C(C=C6)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)[C@@H]4[C@H](C(=O)N4C5=CC=C(C=C5)F)CC[C@@H](C6=CC=C(C=C6)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F2NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724533 |

Source

|

| Record name | (3R,4S)-4-(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether | |

CAS RN |

1042722-66-6 |

Source

|

| Record name | (3R,4S)-4-(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)